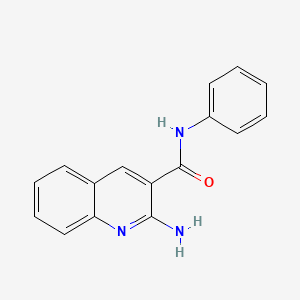

2-amino-N-phenylquinoline-3-carboxamide

Description

Contextualization within Quinoline (B57606) Carboxamide Chemistry

At its core, 2-amino-N-phenylquinoline-3-carboxamide belongs to the broader class of quinoline carboxamides. This classification signifies a molecule constructed upon a quinoline nucleus—a bicyclic heterocyclic aromatic compound—with a carboxamide group (-CONH2) attached. The incorporation of a carboxamide linkage at various positions on the quinoline and quinolone frameworks has been identified as an effective strategy for augmenting the pharmacological properties of these compounds. nih.gov The specific nomenclature "this compound" details the precise arrangement of its functional groups: an amino group (-NH2) at the second position and an N-phenylcarboxamide group (-CONH-Ph) at the third position of the quinoline ring. This specific arrangement of substituents plays a crucial role in its chemical reactivity and biological interactions.

The synthesis of such derivatives often involves multi-component reactions, highlighting the versatility of chemical strategies employed to generate diverse analogs. For instance, copper-catalyzed reactions can assemble similar quinoline carboxamide derivatives from four separate components in a single reaction vessel. These synthetic routes allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

General Significance of the Quinoline Scaffold in Pharmaceutical Sciences

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. tandfonline.com This distinction is attributed to its recurring presence in a multitude of approved drugs and biologically active compounds. nih.govnih.gov The quinoline nucleus is a versatile building block that offers an accessible and well-understood framework for the design of new therapeutic agents. tandfonline.com Its chemical properties allow for straightforward structural modifications, facilitating the optimization of drug-like properties. tandfonline.com

The significance of the quinoline scaffold spans a wide spectrum of therapeutic areas. Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, antiviral, and even anti-Alzheimer's properties. nih.govnih.govbenthamdirect.comalliedacademies.org This broad utility underscores the importance of the quinoline moiety in the development of new drugs to combat a variety of diseases. benthamdirect.com For example, the antiplasmodial activity of certain quinoline-4-carboxamides has been a focus in the search for new malaria treatments. acs.org

Research Trajectory of this compound and its Analogs

The research trajectory for this compound and its analogs has been dynamic, with a significant focus on their potential as anticancer agents. nih.gov Scientists have systematically synthesized and evaluated numerous derivatives, modifying the core structure to enhance potency and selectivity against various cancer cell lines. nih.govresearchgate.net These investigations often involve detailed structure-activity relationship (SAR) analyses to understand how different chemical modifications influence biological outcomes. nih.gov

For instance, studies have explored the impact of substituting different groups on the phenyl ring of the N-phenylcarboxamide moiety, as well as modifications to the quinoline core itself. Research into related quinoline-3-carboxamide (B1254982) derivatives has shown that these compounds can exhibit cytotoxicity towards various cancer cell lines, including HCT116, MDA-MB-468, and MDA-MB-231. researchgate.net Furthermore, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group has been explored in the design of novel histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. nih.gov

Beyond cancer, the pharmacological potential of quinoline carboxamides extends to other areas. For example, derivatives of 2-phenylquinoline-4-carboxamide (B4668241) have been investigated for their analgesic and anti-inflammatory activities. alliedacademies.org Other studies have synthesized and evaluated quinoline-6-carboxylic acid derivatives as P2X7R antagonists, which could have applications in treating conditions like cancer. nih.gov The ongoing research into these compounds, including the synthesis of analogs with different substituents and the exploration of their biological activities, highlights the continued interest in this chemical class for drug discovery. researchgate.netresearchgate.netnih.gov

Detailed Research Findings

| Compound Class | Key Research Focus | Notable Findings | Relevant Analogs |

|---|---|---|---|

| Quinoline-3-Carboxamides (B1200007) | Anticancer Activity | Demonstrated cytotoxicity against various cancer cell lines. researchgate.net | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides mdpi.com |

| 2-Phenylquinoline-4-Carboxamides | Analgesic and Anti-inflammatory | Some derivatives showed significant anti-inflammatory and analgesic effects. alliedacademies.org | Compound 5 (linked nucleoside analogue) alliedacademies.org |

| Quinoline-4-Carboxamides | Antimalarial Activity | Identified potent inhibitors of Plasmodium falciparum growth. acs.org | DDD107498 acs.org |

| Quinoline-6-Carboxamides | P2X7R Antagonism | Developed as potential antagonists for the P2X7 receptor. nih.gov | Quinoline-6-carboxamide benzenesulfonates nih.gov |

| 2-Substituted Phenylquinoline-4-Carboxylic Acids | HDAC Inhibition | Designed as selective inhibitors of histone deacetylases for cancer therapy. nih.gov | Hydroxamic acid and hydrazide derivatives nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-15-13(10-11-6-4-5-9-14(11)19-15)16(20)18-12-7-2-1-3-8-12/h1-10H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEDUCKYLMKGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthetic Pathways to the 2-amino-N-phenylquinoline-3-carboxamide Core Structure

The assembly of the target molecule relies on sequential reactions that first build a quinoline (B57606) precursor, which is then elaborated to the final carboxamide.

The synthesis of the this compound core often begins with aniline (B41778) or substituted anilines. A common strategy involves the construction of a quinoline-3-carboxylic acid derivative, which then undergoes amidation.

One prominent route is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.govorganicreactions.org For instance, a 2-aminobenzaldehyde (B1207257) can be reacted with an appropriate ketone to form the initial quinoline ring. researchgate.net Alternatively, the Doebner reaction, a variation of the Pfitzinger reaction, can produce 2-substituted-quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. nih.gov

A typical multi-step sequence might be:

Preparation of a key intermediate : A substituted 2-nitrobenzaldehyde (B1664092) is synthesized.

Quinoline Ring Formation : The 2-nitrobenzaldehyde undergoes a condensation reaction (e.g., Friedländer) to form a nitro-substituted quinoline.

Functional Group Interconversion : The nitro group is reduced to an amino group, and another functional group (like a formyl or ester) at the 3-position is converted to a carboxylic acid. nih.govnih.govchemijournal.com

Amide Formation : The resulting 2-aminoquinoline-3-carboxylic acid is coupled with aniline to yield the final this compound.

The final and crucial step in forming the N-phenylcarboxamide linkage is the coupling of a quinoline-3-carboxylic acid with aniline. This is accomplished using specific reagents that activate the carboxylic acid.

DCC/HOBt: The combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) is a classic method for amide bond formation. nih.gov The reaction proceeds through the following mechanism:

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

HOBt, acting as an additive, traps this intermediate to form an active HOBt-ester. youtube.com

This active ester then reacts with the amine (aniline) to form the desired amide bond with high efficiency and reduced risk of racemization. peptide.com The primary drawback of DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble and can complicate product purification. nih.govnih.gov

EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide (B86325) that offers a significant advantage in purification. chemistrysteps.com The urea (B33335) byproduct formed from EDC is also water-soluble and can be easily removed by aqueous extraction. peptide.comthermofisher.com Like DCC, EDC is often used in conjunction with HOBt or DMAP (4-dimethylaminopyridine) to improve yields and reaction rates, especially with electron-deficient amines like aniline. nih.govbiosynth.com

The selection between these reagents often depends on the specific substrate and the desired purification strategy.

Table 1: Comparison of Common Amide Coupling Reagents

| Feature | DCC/HOBt | EDC·HCl |

|---|---|---|

| Full Name | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Mechanism | Forms an O-acylisourea intermediate, trapped by HOBt to create an active ester. youtube.com | Similar to DCC, forms an active ester intermediate. |

| Byproduct | N,N'-dicyclohexylurea (DCU) | Water-soluble urea derivative. |

| Purification | DCU is insoluble and removed by filtration. nih.gov | Byproduct removed by aqueous workup. peptide.com |

| Application | Widely used in solution-phase peptide synthesis and organic synthesis. nih.gov | Preferred for solid-phase synthesis and bioconjugation due to soluble byproduct. peptide.comthermofisher.com |

Methodologies for Derivative Synthesis

The synthesis of derivatives of the core structure involves diverse and powerful chemical reactions to either form the initial quinoline ring with desired substituents or to modify a pre-formed quinoline scaffold.

Several named reactions are fundamental to constructing the quinoline ring system itself.

Vilsmeier–Haack Reaction : This reaction is a versatile method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides. The acetanilide (B955) is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF), leading to cyclization and formylation. chemijournal.comniscpr.res.in The resulting 2-chloro and 3-formyl groups are highly versatile handles for further transformations. researchgate.net For example, the 2-chloro group can be displaced by nucleophiles, and the 3-formyl group can be oxidized to a carboxylic acid. niscpr.res.in

Friedländer Synthesis : As one of the most direct routes, the Friedländer synthesis condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene ketone. organicreactions.orgwikipedia.org This reaction can be catalyzed by acids (like p-toluenesulfonic acid) or bases. wikipedia.orgnih.gov The versatility of this method allows for the synthesis of a wide array of polysubstituted quinolines by simply varying the two starting components. nih.govresearchgate.net

Cyclization with Ethyl Acetoacetate (B1235776) : The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters like ethyl acetoacetate. Depending on the reaction conditions (temperature), this can lead to either 4-hydroxyquinolines (at high temperatures) or 2-hydroxyquinolines (at lower temperatures via an intermediate anilide). iipseries.org A related approach, the Coppola quinoline synthesis, uses isatoic anhydrides (derived from anthranilic acids) which react with the enolate of ethyl acetoacetate to form 4-hydroxy-2-methylquinoline-3-carboxylates. nih.govresearchgate.net

Table 2: Key Quinoline Ring Formation Methodologies

| Reaction Name | Precursors | Key Intermediate/Product | Reference(s) |

|---|---|---|---|

| Vilsmeier-Haack | N-Arylacetamide, POCl₃, DMF | 2-Chloro-3-formylquinoline | niscpr.res.in, chemijournal.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene ketone | Polysubstituted quinoline | wikipedia.org, nih.gov, organicreactions.org |

| Conrad-Limpach | Aniline, Ethyl acetoacetate | 4-Hydroxyquinoline | iipseries.org |

| Coppola Synthesis | Isatoic anhydride, Ethyl acetoacetate | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | nih.gov, researchgate.net |

Modifying functional groups on the quinoline ring is essential for arriving at the desired final structure.

Nitro Group Reduction : The reduction of a nitro group to an amino group is a cornerstone of this synthetic strategy, as nitroquinolines are often more accessible than their amino counterparts. Several methods are effective:

Fe/AcOH : Dissolving metal reduction with iron in acetic acid is a mild and selective method for converting nitroaromatics to anilines in situ, often as part of a domino reaction sequence like the nitro-reduction-Friedländer cyclization. mdpi.comresearchgate.net

Stannous Chloride (SnCl₂) : This is another classic and reliable method for the reduction of nitroquinolines to aminoquinolines under mild conditions. nih.gov

Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) is a highly efficient method for this reduction. nih.gov

CuO : Copper(I) oxide has been reported as a reusable solid reagent for the reduction of nitroquinolines using hydrazine monohydrate as the hydrogen donor. acs.org

Oxidation : Oxidation reactions are crucial for converting substituents into more useful functional groups. A key example is the oxidation of the 3-formyl group, often installed via the Vilsmeier-Haack reaction, to a 3-carboxy group. This step is a necessary prelude to the amide coupling reaction. chemijournal.com

To introduce further diversity, especially aryl or amino substituents, modern cross-coupling and amination reactions are employed.

Suzuki Coupling : The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It is widely used to arylate the quinoline scaffold by coupling a haloquinoline (e.g., 2-chloroquinoline (B121035) or 3-bromoquinoline) with an arylboronic acid in the presence of a palladium catalyst. nih.govacs.org This reaction demonstrates excellent functional group tolerance and is a key method for synthesizing phenyl-substituted quinoline derivatives. researchgate.netresearchgate.net

Table 3: Examples of Suzuki Coupling for Quinoline Arylation

| Quinoline Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 3-Bromoquinoline | Arylboronic acids | Pd catalyst | 3-Arylquinolines | nih.gov |

| 2-(4-Bromophenoxy)quinoline | Substituted boronic acids | (dppf)PdCl₂, Cs₂CO₃ | 2-([Biphenyl]-4-yloxy)quinolines | acs.org |

| 4-Chloroquinoline | Arylboronic acids | Pd(PPh₃)₄ | 4-Arylquinolines | researchgate.net |

Amination : The direct introduction of an amino group onto the quinoline ring can be achieved through several methods.

Chichibabin Reaction : This reaction involves the nucleophilic substitution of a hydrogen atom by an amide anion (from sodamide, NaNH₂), typically occurring at the 2- or 4-position of the pyridine (B92270) ring within the quinoline system. youtube.com

Oxidative Amination : Quinoline N-oxides can be aminated under specific conditions, for example, using isopropyl nitrite (B80452) and sodium amide in liquid ammonia, which can lead to the formation of 2-aminoquinoline (B145021) derivatives. clockss.org

Vicarious Nucleophilic Substitution (VNS) : This method allows for the amination of nitro-activated quinolines. The nitro group activates the aromatic ring towards nucleophilic attack, enabling the substitution of a hydrogen atom, often ortho or para to the nitro group. nih.gov

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound from 2-aminobenzaldehyde and N-phenyl-2-cyanoacetamide can proceed through two principal mechanistic pathways. These pathways are distinguished by the initial intermolecular reaction: a Knoevenagel condensation or the formation of a Schiff base. Both routes ultimately converge to a common intermediate that undergoes cyclization and subsequent aromatization to yield the final quinoline product.

The first and generally favored pathway commences with a Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.org The active methylene group in N-phenyl-2-cyanoacetamide is flanked by two electron-withdrawing groups (a nitrile and a phenylamide group), which significantly increases the acidity of the methylene protons, facilitating their removal by a base.

The subsequent steps involve an intramolecular cyclization, where the amino group of the 2-aminobenzaldehyde moiety attacks the electron-deficient carbon of the nitrile group. This is followed by tautomerization and elimination of a water molecule to afford the aromatic quinoline ring.

An alternative mechanistic route involves the initial formation of a Schiff base between the amino group of 2-aminobenzaldehyde and the carbonyl group of an external aldehyde or ketone. However, in the context of the reaction with N-phenyl-2-cyanoacetamide, the initial reaction is more likely the Knoevenagel condensation due to the high reactivity of the active methylene group. nih.gov

The reaction can be catalyzed by either acids or bases. wikipedia.org Base catalysis facilitates the deprotonation of the active methylene compound, promoting the initial Knoevenagel condensation. wikipedia.org Acid catalysis, on the other hand, can activate the carbonyl group of 2-aminobenzaldehyde, making it more susceptible to nucleophilic attack.

The table below outlines the key proposed intermediates in the primary mechanistic pathway for the synthesis of this compound.

| Intermediate | Structure | Description |

| Enolate of N-phenyl-2-cyanoacetamide | (Not explicitly shown) | Formed by the deprotonation of the active methylene group of N-phenyl-2-cyanoacetamide by a base. |

| Knoevenagel Adduct | (Not explicitly shown) | The initial product of the condensation between 2-aminobenzaldehyde and the enolate of N-phenyl-2-cyanoacetamide. |

| (E/Z)-2-cyano-3-(2-aminophenyl)-N-phenylacrylamide | (Not explicitly shown) | Formed after dehydration of the Knoevenagel adduct. This is a key intermediate that undergoes intramolecular cyclization. |

| 1,4-dihydroquinoline Intermediate | (Not explicitly shown) | Formed after the intramolecular cyclization of the (E/Z)-2-cyano-3-(2-aminophenyl)-N-phenylacrylamide. |

The final step of the reaction is the aromatization of the dihydroquinoline intermediate to furnish the stable this compound. This is typically achieved through the elimination of a molecule of water, a process that is often irreversible and drives the reaction to completion.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For 2-amino-N-phenylquinoline-3-carboxamide, both one-dimensional and two-dimensional NMR techniques have been employed to assign its proton and carbon signals unequivocally.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline (B57606) and phenyl rings would resonate in the aromatic region (δ 110-160 ppm). The carbonyl carbon of the carboxamide group is expected to appear significantly downfield, generally above δ 160 ppm. The carbon atom attached to the amino group (C-2) would also show a characteristic chemical shift.

A detailed, hypothetical assignment based on known quinoline structures is presented below for illustrative purposes.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide NH | 9.0 - 10.0 | Singlet (broad) |

| Quinoline H4 | 8.5 - 8.8 | Singlet |

| Phenyl H (ortho) | 7.6 - 7.8 | Doublet |

| Quinoline H5/H8 | 7.5 - 8.2 | Multiplet |

| Phenyl H (meta/para) | 7.1 - 7.4 | Multiplet |

| Quinoline H6/H7 | 7.0 - 7.5 | Multiplet |

| Amino NH₂ | 5.0 - 6.0 | Singlet (broad) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 170 |

| Quinoline C2 | 155 - 160 |

| Quinoline C8a | 145 - 150 |

| Phenyl C (ipso) | 138 - 142 |

| Quinoline C4 | 135 - 140 |

| Quinoline/Phenyl C-H | 115 - 135 |

| Quinoline C4a | 120 - 125 |

| Quinoline C3 | 110 - 115 |

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable 2D NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, lacking directly attached protons, are not observed. For this compound, a DEPT-135 experiment would show positive signals for all the C-H carbons of the quinoline and phenyl rings, confirming their identity as methine groups. The absence of negative signals would indicate the lack of any methylene groups in the structure.

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₃N₃O), the calculated exact mass is 263.1059. An experimental HRMS analysis would be expected to yield a value extremely close to this, confirming the elemental composition. Standard Mass Spectrometry (MS) would show the molecular ion peak [M]⁺ and various fragment ions, providing further structural information based on the fragmentation pattern.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃N₃O |

| Calculated Exact Mass | 263.1059 |

| Expected [M+H]⁺ Ion | 264.1137 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by their unique vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) and the secondary amide (-NH) are expected in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group would give a strong absorption band around 1650-1680 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and phenyl rings would appear in the 1400-1600 cm⁻¹ region. Finally, the C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine/Amide | N-H Stretching | 3200 - 3500 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Amide Carbonyl | C=O Stretching | 1650 - 1680 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related quinoline carboxamides reveals important structural features. An XRD study would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the quinoline ring system and the dihedral angle between the quinoline and the N-phenyl rings. Intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which dictate the crystal packing, would also be elucidated.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Analysis

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Quinoline derivatives are known to exhibit strong UV absorption due to π-π* transitions within the aromatic system. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) in the UV region, likely with multiple bands corresponding to the different electronic transitions within the conjugated system. The presence of the amino group, a strong auxochrome, would likely cause a bathochromic (red) shift in the absorption compared to the unsubstituted quinoline carboxamide.

The fluorescence properties are dependent on the rigidity and electronic nature of the molecule. Many quinoline derivatives are fluorescent, and the emission wavelength is often sensitive to the solvent polarity, a phenomenon known as solvatochromism. An analysis of this compound would involve measuring its emission spectrum in various solvents to determine its fluorescence quantum yield and to probe the nature of its excited state.

Computational Chemistry and Molecular Modeling Studies

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

Structure-Based Drug Design (SBDD) is a computational methodology that leverages the three-dimensional structural information of a biological target to design and identify novel drug candidates. For scaffolds related to 2-amino-N-phenylquinoline-3-carboxamide, SBDD and virtual screening have been successfully employed to explore their potential as inhibitors for various therapeutic targets, particularly in oncology.

Researchers have utilized the quinoline-3-carboxamide (B1254982) core to design inhibitors targeting phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell proliferation and survival. mdpi.com By employing pharmacophore modeling and database screening, derivatives such as N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been identified and optimized as PI3Kα inhibitors. mdpi.commdpi.com Similarly, a structure-based approach led to the discovery of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a protein kinase that represents a synthetic lethal target for certain types of breast cancer. nih.gov

These studies demonstrate that the quinoline (B57606) carboxamide framework serves as a versatile and privileged structure in SBDD campaigns. Virtual screening of compound libraries containing this scaffold has allowed for the identification of initial hits, which are then synthetically modified and optimized based on modeling insights to improve potency and selectivity. mdpi.comnih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding mode of a ligand when it interacts with a target protein. This method is crucial for understanding the structural basis of a compound's activity.

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score in kcal/mol, which quantifies the strength of the ligand-target interaction. For various quinoline carboxamide derivatives, these studies have predicted favorable binding energies, suggesting stable complex formation with their respective targets. nih.govnih.gov For instance, docking studies of certain quinoline and carboxamide derivatives against the P2X7 receptor, a target in inflammation and cancer, have shown binding energies in the range of -6.5 kcal/mol. nih.gov

The stability of these ligand-protein complexes is governed by a combination of intermolecular forces. Key interactions identified through docking studies include:

Hydrogen Bonds: These are critical for anchoring the ligand within the binding site. The amide linker and other functional groups on the quinoline ring are common hydrogen bond donors and acceptors. mdpi.comresearchgate.net

Hydrophobic Interactions: The aromatic quinoline and phenyl rings frequently engage in hydrophobic interactions with nonpolar residues in the target's binding pocket, contributing significantly to binding affinity. mdpi.comnih.gov

The following table summarizes representative binding affinity data from docking studies of related quinoline carboxamide compounds against various protein targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Source(s) |

| Oxadiazole-Quinoline Derivative (Compound 3e) | P2X7 Receptor | -6.56 | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα | Not specified numerically, but affinity shown | mdpi.com |

This table is interactive. Click on headers to sort.

A primary outcome of molecular docking is the identification of the specific binding site on the protein and the key amino acid residues that interact with the ligand. For the quinoline carboxamide class, docking studies have successfully mapped these interactions across several important cancer-related targets.

In studies targeting PI3Kα, derivatives of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide were shown to occupy the kinase domain, forming hydrogen bonds with crucial binding residues. mdpi.com Similarly, for the related 2-amino-[1,1'-biphenyl]-3-carboxamide scaffold, X-ray crystallography confirmed that key binding interactions with residues Asp251 and Tyr121 of the PKMYT1 protein were essential for the compounds' potency and selectivity. nih.gov Docking of a 2-phenylquinoline-4-carboxamide (B4668241) derivative into the colchicine (B1669291) binding site of tubulin also helped to rationalize its antiproliferative activity. nih.gov

The table below details specific interacting residues identified in docking studies for various quinoline carboxamide analogues.

| Compound Class | Protein Target | Key Interacting Residues | Source(s) |

| Oxadiazole-Quinoline Derivative | P2X7 Receptor | Lys630, Tyr628, Phe428, Ile643 | nih.gov |

| 2-Amino-[1,1'-biphenyl]-3-carboxamide | PKMYT1 | Asp251, Tyr121 | nih.gov |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | (Not explicitly listed by name) | mdpi.commdpi.com |

| 2-phenylquinoline-4-carboxamide | Tubulin | (Colchicine Binding Site) | nih.gov |

This table is interactive. Click on headers to sort.

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity.

DFT calculations are used to optimize the molecular geometry of compounds like this compound and to analyze their electronic structure. researchgate.netmdpi.com These calculations can determine the distribution of electron density across the molecule, identifying electron-rich and electron-deficient regions. For instance, in related amino-substituted quinolines, nitrogen and oxygen atoms typically carry a net negative charge, making them potential donor atoms for interactions like hydrogen bonding, while certain carbon and hydrogen atoms are positively charged. derpharmachemica.com

This analysis of the electronic landscape is crucial for understanding the molecule's reactivity. The calculated parameters help predict how the molecule will interact with biological targets and provide a rationale for its observed activities. researchgate.net The stability of the molecule is also assessed through these calculations by determining its total ground state energy. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

The following table presents representative FMO data for related quinoline carboxylate compounds, illustrating the typical energy values obtained from DFT studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| Phenyl quinoline-2-carboxylate | -6.53 | -1.82 | 4.71 | mdpi.com |

| 2-Methoxyphenyl quinoline-2-carboxylate | -6.31 | -1.77 | 4.54 | mdpi.com |

This table is interactive. Click on headers to sort.

These computational analyses provide a powerful, multi-faceted approach to understanding the chemical and biological properties of this compound and its analogues, guiding future efforts in medicinal chemistry.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable descriptor in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, arising from the charge distribution of the molecule's nuclei and electrons. The MEP map is typically projected onto the electron density surface of the molecule, using a color spectrum to denote different potential values.

Regions of negative electrostatic potential, often colored in shades of red and yellow, indicate areas that are rich in electrons and are prone to electrophilic attack. These areas are typically associated with lone pairs of electrons on electronegative atoms such as oxygen and nitrogen. Conversely, regions of positive electrostatic potential, usually depicted in shades of blue, signify electron-deficient areas that are susceptible to nucleophilic attack. These positive regions are often found around hydrogen atoms, particularly those bonded to electronegative atoms.

In the study of quinoline-carboxamide derivatives, MEP analysis is instrumental in identifying the reactive sites of the molecule. For instance, in a study of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, density functional theory was employed to determine the electrical properties of the molecules, with the MEP map being used to evaluate the charge distribution on the molecular surface. nih.gov This type of analysis helps in understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that the molecule can form with its biological target.

For a molecule like this compound, the MEP map would be expected to show a high electron density (negative potential) around the oxygen atom of the carboxamide group and the nitrogen atoms of the quinoline ring and the amino group. These regions would be the primary sites for hydrogen bond acceptance. The hydrogen atoms of the amino group and the amide N-H would exhibit positive electrostatic potential, making them key hydrogen bond donor sites. Understanding this charge distribution is critical for designing derivatives with improved binding affinity and selectivity for their intended protein targets.

In Silico Assessment of Pharmacokinetic Profiles for Lead Optimization

The process of lead optimization in drug discovery aims to enhance the desirable properties of a hit compound while minimizing its undesirable characteristics. A crucial aspect of this process is the evaluation of the compound's pharmacokinetic profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction has emerged as a cost-effective and time-efficient method to assess these properties at an early stage of drug development, allowing for the prioritization of candidates with a higher probability of success in later clinical phases. nih.gov

For derivatives of this compound, various computational models and software are employed to predict their ADME properties. These predictions are often based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. A widely used guideline for predicting oral bioavailability is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Studies on various quinoline-carboxamide derivatives have demonstrated the utility of in silico ADME predictions. For example, in silico analysis of certain quinoline-3-carboxamide derivatives showed that the designed compounds possessed acceptable pharmacokinetic properties and were predicted to be orally bioavailable and less harmful. mdpi.com Similarly, ADMET predictions for other related heterocyclic compounds, such as imidazo[1,2-a]pyridine-3-carboxamides, have been used to validate their potential as drug candidates, with results indicating good bioavailability and a low likelihood of toxicity. nih.gov

The following tables present hypothetical in silico ADME data for a series of this compound analogs, illustrating the types of parameters assessed during lead optimization.

Table 1: Predicted Physicochemical Properties of this compound Analogs

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Lipinski's Rule of Five Violations |

| Parent | 263.30 | 3.1 | 2 | 3 | 78.5 | 0 |

| Analog A | 293.33 | 3.5 | 2 | 3 | 78.5 | 0 |

| Analog B | 311.30 | 2.8 | 2 | 4 | 87.7 | 0 |

| Analog C | 345.78 | 4.2 | 2 | 3 | 78.5 | 0 |

| Analog D | 277.33 | 3.2 | 3 | 4 | 97.7 | 0 |

Table 2: Predicted ADME Properties of this compound Analogs

| Compound | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | Caco-2 Permeability (nm/s) | CYP2D6 Inhibition | hERG Inhibition |

| Parent | High | Low | Moderate | Non-inhibitor | Low risk |

| Analog A | High | Low | Moderate | Non-inhibitor | Low risk |

| Analog B | High | Low | High | Non-inhibitor | Low risk |

| Analog C | High | Moderate | Moderate | Inhibitor | Moderate risk |

| Analog D | High | Low | High | Non-inhibitor | Low risk |

Biological Activity and Mechanistic Investigations

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases are crucial cell surface receptors that regulate essential cellular processes. The dysregulation of RTKs is a common feature in many cancers, making them prime targets for therapeutic intervention. The quinoline-3-carboxamide (B1254982) structure has been identified as a privileged scaffold for developing RTK inhibitors.

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a critical role in cellular survival and proliferation. Research has explored the potential of quinoline-3-carboxamide derivatives as inhibitors of the PDGF receptor (PDGFR). A study focused on the synthesis of novel substituted 2-aminoquinoline-3-carboxamide (B1276296) derivatives reported them as potential inhibitors of PDGFR. neuroquantology.com The investigation revealed that the cytotoxic effects of these compounds against the MCF-7 breast cancer cell line were influenced by the electronic properties of their substituents, with electron-donating groups enhancing their activity. neuroquantology.com Notably, three derivatives from this series—6a, 6b, and 6i—demonstrated superior cytotoxic activity compared to the well-known PDGFR inhibitor, Imatinib. neuroquantology.com While many multi-kinase inhibitors like Vatalanib and Tivozanib are known to target PDGFR, the development of specific inhibitors based on the quinoline-3-carboxamide scaffold represents a focused approach to modulating this pathway. amazonaws.com

The Epidermal Growth Factor Receptor (EGFR) is a key driver of tumor growth and epithelial malignancies, and its inhibition is a validated anticancer strategy. The quinoline (B57606) nucleus is a recognized scaffold for designing EGFR kinase inhibitors, drawing comparisons to approved 4-anilinoquinazoline (B1210976) inhibitors like Gefitinib and Erlotinib. nih.govresearchgate.net

Research has been conducted to optimize quinoline-3-carboxamide compounds to enhance their EGFR inhibitory potency. researchgate.net Through molecular modeling and synthesis, several potent derivatives have been identified. These inhibitors function by competing with ATP for the binding site in the intracellular catalytic domain of the receptor. nih.gov The binding typically involves noncovalent interactions such as hydrogen bonding and hydrophobic interactions within the kinase domain. nih.gov Some inhibitors can also form covalent bonds with specific cysteine residues, leading to irreversible inhibition. nih.gov A study optimizing a lead quinoline-3-carboxamide compound yielded several derivatives with significant EGFR inhibitory activity, as detailed in the table below. researchgate.net

Table 1: EGFR Inhibitory Activity of Selected Quinoline-3-Carboxamide Derivatives

| Compound | Description | EGFR IC₅₀ (μM) |

| 6b | Thiophene (B33073) derivative | 0.49 |

| 10 | Benzyloxy derivative | 1.73 |

| 5o | Furan derivative | 2.61 |

Data sourced from a study on the optimization of quinoline-based EGFR inhibitors. researchgate.net

The thiophene derivative 6b emerged as a particularly potent inhibitor, highlighting how structural modifications to the core scaffold can significantly influence target engagement. researchgate.net

Histone Deacetylase (HDAC) Inhibition Profiles

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an important target in oncology.

Certain quinoline-3-carboxamide derivatives have shown the ability to inhibit HDAC enzymes, in some cases with notable isoform selectivity. The compound Tasquinimod, a second-generation quinoline-3-carboxamide, functions as an allosteric inhibitor of HDAC4. nih.gov Its binding to HDAC4 induces a conformational change that prevents the formation of the active HDAC4/NCoR1/HDAC3 repressor complex. nih.gov This complex is necessary for the deacetylation of transcription factors like HIF-1α, so its disruption represents a key anti-tumor mechanism. nih.gov

Furthermore, related research into other quinoline structures has underscored the potential for isoform selectivity. Studies on 2-phenylquinoline-4-carboxylic acid derivatives revealed significant selectivity for HDAC3 over other class I isoforms like HDAC1 and HDAC2. nih.gov

Table 2: HDAC Isoform Selectivity of a Quinoline-4-Carboxylic Acid Derivative (D28)

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | >10,000 |

| HDAC2 | >10,000 |

| HDAC3 | 224 |

| HDAC6 | 2,170 |

Data sourced from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. nih.gov

This high degree of selectivity for HDAC3 suggests that the quinoline scaffold can be tailored to target specific HDAC isoforms, potentially leading to more focused therapeutic effects. nih.gov

The inhibition of HDACs by quinoline derivatives translates into significant cellular consequences, primarily the modulation of the cell cycle and the induction of apoptosis (programmed cell death). A selective HDAC3 inhibitor derived from a 2-phenylquinoline-4-carboxylic acid structure, compound D28, was found to induce cell cycle arrest at the G2/M phase in K562 cancer cells. nih.gov This arrest prevents cells from proceeding into mitosis, thereby halting proliferation. nih.gov

Similarly, a separate study on a quinolone-3-carboxamide derivative (compound 10i) targeting VEGFR-2 also demonstrated profound effects on the cell cycle and apoptosis. nih.gov Treatment of HepG2 cells with this compound led to an accumulation of cells in the G2 phase and a significant increase in the sub-G1 population, which is a marker of apoptotic cells. nih.gov The induction of apoptosis by this compound was further confirmed by the elevated expression of pro-apoptotic proteins such as Bax and Caspase-7. nih.gov

Other Enzyme and Receptor Modulations

Beyond the primary targets of RTKs and HDACs, the versatile quinoline-3-carboxamide scaffold and its analogs have been shown to interact with a variety of other biological molecules.

S100A9: The quinoline-3-carboxamide Tasquinimod is known to bind to the S100A9 protein. nih.govresearchgate.net S100A9 is a pro-inflammatory protein secreted by myeloid-derived suppressor cells (MDSCs) that contributes to an immunosuppressive tumor microenvironment. nih.govresearchgate.net By binding to S100A9, Tasquinimod can inhibit its downstream signaling. nih.gov

Aryl Hydrocarbon Receptor (AHR): Tasquinimod has also been identified as an agonistic ligand for the Aryl Hydrocarbon Receptor (AHR), another modulator of the tumor microenvironment.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Derivatives of quinolone-3-carboxamide have been specifically designed as inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels). nih.gov Inhibition of VEGFR-2 by these compounds was shown to trigger apoptosis in cancer cells, highlighting an important anti-angiogenic mechanism. nih.gov

Ataxia-Telangiectasia Mutated (ATM) Kinase: A novel set of quinoline-3-carboxamides (B1200007) has been reported as potential inhibitors of ATM kinase. nih.gov ATM is a critical mediator of the DNA damage response (DDR) pathway, which cancer cells exploit for survival. nih.gov Down-regulation of ATM by these compounds suggests a potential role in sensitizing cancer cells to DNA-damaging therapies. nih.gov

c-Met Kinase: The quinoline-3-carboxamide moiety has been utilized in the design of inhibitors targeting the c-Met kinase, another RTK implicated in cancer progression and metastasis. nih.gov

Neurokinin-3 (NK-3) Receptor: Related structures, specifically 2-phenylquinoline-4-carboxamides, have been found to possess affinity for the human neurokinin-3 (hNK-3) receptor, indicating the scaffold's potential to interact with G protein-coupled receptors.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Derivatives of quinoline-3-carboxamide have been identified as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein (B1211001) that plays a role in cholesterol metabolism. nih.govnih.gov Inhibition of CETP is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels. nih.gov A series of novel quinoline-3-carboxamide derivatives were synthesized and evaluated for their CETP inhibitory activity. nih.govnih.gov

In these studies, all synthesized derivatives demonstrated some level of activity against CETP. nih.govnih.gov The substitution patterns at the 6 and 7 positions of the quinoline ring were found to be important factors for the inhibitory potency. nih.gov Specifically, compounds featuring 6-benzyloxy-7-methoxy groups showed enhanced CETP inhibitory activity. nih.gov Two derivatives, a p-tolyl amide (compound 24) and a t-butyl substituted amide (compound 26), were particularly effective, each displaying an inhibitory rate of 80.1%. nih.govnih.gov This was a significant improvement over a lead compound which had a 30% inhibitory rate. nih.gov

Table 1: CETP Inhibitory Activity of Selected Quinoline-3-Carboxamide Derivatives

| Compound | Description | CETP Inhibitory Rate (%) | Reference |

|---|---|---|---|

| Lead Compound 1 | 2,3-dihydro-4-tetrahydroquinolone derivative | 30.0 | nih.gov |

| Compound 24 | p-tolyl amide derivative | 80.1 | nih.govnih.gov |

| Compound 26 | t-butyl substituted amide derivative | 80.1 | nih.govnih.gov |

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is implicated in various cellular processes, and its dysregulation is linked to diseases like cancer. nih.govnih.gov Consequently, CK2 is a target for therapeutic inhibitors. nih.govacs.org Research has demonstrated that derivatives of 3-quinoline carboxylic acid, a related structure to quinoline-3-carboxamides, are effective inhibitors of protein kinase CK2. nih.govtandfonline.com

In one study, forty-three new derivatives of 3-quinoline carboxylic acid were synthesized, with twenty-two of them showing inhibitory activity against CK2, with IC₅₀ values ranging from 0.65 to 18.2 μM. nih.govtandfonline.comresearchgate.net The most potent inhibitors were identified among 2-aminoquinoline-3-carboxylic acid derivatives. nih.govtandfonline.comresearchgate.net Another study identified 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a highly active, ATP-competitive inhibitor of CK2 with an IC₅₀ of 0.3 μM and a Kᵢ value of 0.06 μM. nih.govacs.org

Table 2: Protein Kinase CK2 Inhibition by Quinoline Carboxylic Acid Derivatives

| Compound Class/Derivative | Activity Metric | Value | Reference |

|---|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid derivatives | IC₅₀ Range | 0.65 - 18.2 µM | nih.govtandfonline.com |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | IC₅₀ | 0.3 µM | nih.govacs.org |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | IC₅₀ | 1.0 µM | nih.govacs.org |

Chemokine Receptor (CXCR2) Antagonism

CXCR2 antagonism is considered a promising therapeutic strategy for inflammatory diseases and cancer. frontiersin.orgfrontiersin.org While direct antagonism of CXCR2 by 2-amino-N-phenylquinoline-3-carboxamide has not been reported in the reviewed literature, related quinoline-3-carboxamide compounds are known for significant immunomodulatory activities.

For instance, Laquinimod (N-ethyl-N-phenyl-5-chloro-1, 2-dihydroxy-1-methyl-2-oxo-quinoline-3-carboxamide) is an oral agent evaluated for treating multiple sclerosis. plos.org It functions by inducing anti-inflammatory type II myeloid cells, which in turn modulate the autoimmune response in the central nervous system. plos.org Laquinimod reduces Th1 and Th17 responses and decreases the production of proinflammatory cytokines. plos.org Another related compound, Tasquinimod, acts by binding to HDAC4, which disrupts signaling pathways essential for tumor survival in the tumor microenvironment. nih.gov These examples show that the quinoline-3-carboxamide scaffold can serve as a basis for potent modulators of the immune system, the same domain targeted by CXCR2 antagonists. plos.orgnih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are enzymes essential for managing DNA topology during replication and transcription, making them key targets for anticancer drugs. nih.gov Topoisomerase inhibitors are typically classified as "poisons," which stabilize the enzyme-DNA complex leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from binding to or cleaving DNA. nih.gov

The quinoline scaffold is being explored for its potential to inhibit these enzymes. While direct studies on this compound were not found, research on related structures indicates potential activity. For example, a derivative, 2,7-dichloroquinoline-3-carboxamide, has been studied for its binding interactions with human topoisomerase IIα. The planar nature of quinoline-based compounds, such as indenoisoquinolines, allows them to intercalate into DNA, which can impede topoisomerase access to its DNA fixation sites. nih.gov This mechanism, where the inhibitor has a strong affinity for the DNA duplex, is a known mode of action for preventing topoisomerase from binding to DNA.

Antimicrobial Spectrum and Mechanisms

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting a wide range of activities against bacteria, fungi, and mycobacteria. nih.govnih.gov

Antibacterial Activity and Targeted Pathways

Quinoline derivatives have a long history as effective antibacterial agents. nih.gov The core structure is present in many synthetic antibiotics. Research on novel quinoline-based thiosemicarbazide (B42300) derivatives has shown that while many compounds had limited activity, some exhibited notable effects. acs.orgnih.gov The antibacterial potential often depends on the specific substitutions on the quinoline ring. For example, certain novel 7-chloroquinoline (B30040) derivatives have demonstrated remarkable activity against Staphylococcus aureus and Escherichia coli.

Table 3: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 7-chloroquinoline derivatives | Staphylococcus aureus | 6.25 µg/mL | researchgate.net |

| Escherichia coli | 6.25 µg/mL | researchgate.net |

Antifungal and Antimycobacterial Activities

The versatility of the quinoline scaffold extends to activity against fungi and mycobacteria. nih.gov

Antifungal Activity Studies have confirmed the antifungal properties of various quinoline derivatives. nih.govmdpi.com In a study of new fluorinated quinoline analogs, several compounds showed good antifungal activity when tested at a concentration of 50 μg/mL. mdpi.com For instance, compounds 2b, 2e, 2f, 2k, and 2n demonstrated over 80% inhibition against Sclerotinia sclerotiorum, and compound 2g showed 80.8% activity against Rhizoctonia solani. mdpi.com Other research on quinoline-based thiosemicarbazides showed limited activity against Candida albicans. acs.org

Table 4: Antifungal Activity of Selected Quinoline Analogs

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |

|---|---|---|---|

| Compound 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% | mdpi.com |

| Compound 2g | Rhizoctonia solani | 80.8% | mdpi.com |

Antimycobacterial Activity The quinoline framework is crucial for several antimycobacterial agents, and research continues to produce new, potent derivatives against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). mdpi.comdigitellinc.comrsc.org A study on arylated quinoline carboxylic acids identified derivatives active against both replicating and non-replicating Mtb, with DNA gyrase identified as a target. mdpi.com Another investigation found that a quinoline-based thiosemicarbazide (QST4) was effective against Mtb H37Rv and was likely to inhibit the InhA enzyme. acs.orgnih.gov Furthermore, a series of quinolone derivatives yielded compounds with excellent activity against multidrug-resistant TB (MDR-TB) strains, with MIC values as low as 0.9 μg/mL. rsc.org The development of quinoline-4-carboxamides is also being pursued as a therapeutic alternative for NTM infections. digitellinc.com

Table 5: Antimycobacterial Activity of Selected Quinoline Derivatives

| Compound Series | Mycobacterial Strain | Activity Metric (MIC) | Targeted Pathway | Reference |

|---|---|---|---|---|

| Arylated quinoline carboxylic acids | M. tuberculosis | Active (specific MICs varied) | DNA Gyrase | mdpi.com |

| Quinoline-based thiosemicarbazide (QST4) | M. tuberculosis H37Rv | Active (specific MICs varied) | InhA enzyme (putative) | acs.orgnih.gov |

| Quinolone derivative (6b21) | MDR-TB strain | 0.9 µg/mL | Not specified | rsc.org |

Antiviral Efficacy and Mechanisms

The emergence and re-emergence of viral infections such as influenza (including the highly pathogenic H5N1 strain), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) underscore the urgent need for novel antiviral agents. The quinoline nucleus has been identified as a "privileged scaffold" in antiviral drug discovery, with various derivatives demonstrating significant inhibitory effects against a range of viruses. nih.gov

Influenza A (H5N1): While direct studies on the anti-H5N1 activity of this compound are not extensively documented, research into related quinoline derivatives highlights the potential of this chemical class. For instance, certain indole (B1671886) derivatives, which share structural similarities with the quinoline core, have been investigated for their ability to impair the fusion of the influenza virus with host cell membranes. nih.gov The mechanism often involves binding to the hydrophobic cavity of the hemagglutinin (HA) stalk, which is crucial for the viral entry process. nih.gov Furthermore, other small-molecule inhibitors targeting the viral polymerase, such as CC-42344, have shown promise against various influenza A strains, including pandemic variants. nih.gov

Human Immunodeficiency Virus (HIV): The quest for new anti-HIV agents is ongoing, with a focus on developing compounds that can overcome resistance to existing therapies. Quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA into DNA. nih.gov Molecular docking studies of some quinoline derivatives have revealed key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the NNRTI binding pocket, including Lys101, Lys103, and Tyr188. nih.gov One study identified a substituted quinoline derivative, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide, as having notable anti-HIV activity. nih.gov

Hepatitis C Virus (HCV): The development of direct-acting antivirals has revolutionized HCV treatment. Research in this area has also explored the potential of quinoline-based compounds. For example, a series of anilinoquinoline derivatives were synthesized and evaluated for their anti-HCV activity. nih.gov One particular compound, 2-(3'-nitroanilino)quinoline, demonstrated the ability to inhibit HCV replication, with further investigation suggesting that it may exert its effect by inhibiting the HCV NS3/4A protease. nih.gov This viral enzyme is essential for processing the viral polyprotein, making it a critical target for antiviral therapy. nih.gov

Table 1: Antiviral Activity of Representative Quinoline Derivatives

| Compound/Derivative Class | Virus | Target/Mechanism of Action | Key Findings |

|---|---|---|---|

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide | HIV-1, HIV-2 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | Showed significant anti-HIV activity with a selectivity index (SI) of 2.65 for HIV-1 and 2.32 for HIV-2. nih.gov |

| 2-(3'-nitroanilino)quinoline | HCV | NS3/4A protease inhibitor | Exhibited anti-HCV activity with an EC50 value of 7μM and a selectivity index of 10. nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Inhibition of viral replication | Some derivatives showed more potent anti-ZIKV activity than the reference drug mefloquine. nih.gov |

Antiparasitic Activity (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. The limitations of current treatments have spurred the search for new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds in this area. researchgate.net

Research has demonstrated the trypanocidal activity of various quinoline derivatives. researchgate.net A study on new amide derivatives of 3-aminoquinoline (B160951) bearing a substituted benzenesulphonamide moiety reported significant in vitro activity against Trypanosoma brucei gambiense, the causative agent of sleeping sickness. plos.orgnih.gov Several of these compounds exhibited IC50 values in the nanomolar range, with some being more potent than the existing drug melarsoprol (B1676173). plos.orgnih.gov Notably, compounds with specific substitutions on the benzenesulphonamide portion showed enhanced activity, highlighting the importance of structure-activity relationships. plos.orgnih.gov

Furthermore, several quinoline derivatives incorporating arylnitro and aminochalcone moieties have been evaluated against a panel of trypanosomatid parasites, including T. cruzi. uantwerpen.be Some of these compounds displayed potent and selective activity against the parasites with minimal toxicity to human cells. uantwerpen.be The mechanism of action for some quinoline-based drugs against parasites is thought to involve the inhibition of heme crystallization, leading to a buildup of toxic free heme within the parasite. researchgate.net

Table 2: Antitrypanosomal Activity of Representative Quinoline Carboxamide Derivatives

| Compound/Derivative Class | Parasite | IC50 Value | Key Findings |

|---|---|---|---|

| 3-Aminoquinoline carboxamide derivatives | Trypanosoma brucei gambiense | 1-6 nM | Several derivatives showed higher potency than the standard drug melarsoprol (IC50 5 nM). plos.orgnih.gov |

| Quinoline derivatives with arylnitro and aminochalcone moieties | Trypanosoma brucei rhodesiense | Submicromolar | Demonstrated potent antiprotozoal activity with high selectivity. uantwerpen.be |

Investigation of Photosynthetic Electron Transport (PET) Inhibition

Herbicides are crucial in modern agriculture for weed management, and a significant class of these chemicals acts by inhibiting photosynthetic electron transport (PET) in photosystem II (PSII). nih.govmdpi.com The structural features of quinoline carboxamides make them candidates for such activity.

Studies on ring-substituted 8-hydroxyquinoline-2-carboxanilides have shown that these compounds can inhibit PET in spinach chloroplasts. nih.gov The inhibitory efficiency was found to be dependent on several factors, including the lipophilicity of the compound and the electronic properties and position of substituents on the anilide ring. nih.gov The mechanism of action is believed to involve the binding of these compounds to the Q_B binding niche on the D1 protein of the PSII complex, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). nih.govresearchgate.net This disruption of electron transport ultimately leads to the inhibition of photosynthesis. mdpi.com

The inhibitory activity is often quantified by the IC50 value, which is the concentration of the compound required to cause a 50% inhibition of PET. For a series of 8-hydroxyquinoline-2-carboxanilides, the most effective inhibitors, with substitutions such as fluorine, methyl, chlorine, and bromine at the C'(3) position of the anilide ring, displayed IC50 values in the low micromolar range (2.3-3.6 μM). nih.gov

Table 3: Inhibition of Photosynthetic Electron Transport (PET) by Quinoline and Naphthalene Carboxamide Derivatives

| Compound/Derivative Class | System | IC50 Value | Proposed Site of Action |

|---|---|---|---|

| Ring-substituted 8-hydroxyquinoline-2-carboxanilides | Spinach Chloroplasts | 2.3-3.6 μM (for most active derivatives) | Acceptor side of PSII (Q_B binding site) nih.gov |

| 2-Hydroxynaphthalene-1-carboxanilides | Spinach Chloroplasts | 44.2 - 904 μM | PSII in the thylakoid membrane mdpi.com |

Structure Activity Relationship Sar Studies

Correlative Analysis of Structural Modifications and Biological Potency

Investigations into various series of quinoline-carboxamides have established that inhibitory potential varies significantly with different functional group substitutions and linkages. nih.gov For instance, in studies targeting the P2X7 receptor, the introduction of specific substituents on the phenyl ring led to marked improvements in inhibitory potency. nih.gov Similarly, research on related quinoline (B57606) structures as histone deacetylase (HDAC) inhibitors showed that substitutions such as difluoride and phenyl groups on the core scaffold were conducive to enhanced inhibitory activity. nih.gov The lipophilicity and electronic properties of substituents are recurring themes in these correlative analyses, often serving as key determinants of antiviral or anticancer potency. mdpi.com A central finding throughout the literature is that the amide linkage is a crucial structural element, frequently associated with favorable biological interactions. nih.gov

Influence of Substituents on the Quinoline Ring (Positions C-2, C-3, C-4, C-6, C-8)

The quinoline nucleus is a versatile pharmacophore whose biological efficacy can be significantly enhanced by substitution at various positions. nih.gov

Position C-2: Modifications at the C-2 position have a profound impact on activity. SAR studies on related antimalarial quinolines showed that an electron-donating methoxy (B1213986) group (-OCH₃) at C-2 enhanced activity, whereas an electron-withdrawing chloro group (-Cl) led to a loss of activity. nih.gov In the context of neurokinin-3 (hNK-3) receptor antagonists, enlarging the aromatic system at C-2 by replacing the phenyl group with a more lipophilic biphenylyl moiety was a key strategy explored to enhance binding affinity. researchgate.net

Position C-3: The carboxamide group at the C-3 position is a critical feature. While direct substitutions on this carbon are less common, its connection to the amide linker is fundamental to the molecule's activity, often mimicking a peptide bond to facilitate protein-ligand interactions. nih.gov

Position C-4: In analogous 2-phenylquinoline-4-carboxamide (B4668241) derivatives investigated as tubulin polymerization inhibitors, the placement of the carboxamide at C-4 proved effective for potent cytotoxic activity. nih.gov This highlights that the relative positioning of the carboxamide group on the quinoline ring is a key determinant of the specific biological target.

Position C-6: Substitution at the C-6 position has been shown to modulate activity. The introduction of a bromo substituent (6-bromo) in 2-(4-biphenylyl)quinoline-4-carboxylic acid derivatives yielded the most prominent hNK-3 receptor antagonist in one study. researchgate.net In another series, 6-chloro analogues of pyrano[3,2-h]quinolones were found to be the most active anticancer agents, with halogenation increasing the lipophilicity of the compounds. mdpi.com

Position C-8: The C-8 position is also a viable point for modification. Studies on 8-quinolinesulfonamide derivatives, which contain an aryl carboxamide moiety, have identified them as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an important target in cancer metabolism. mdpi.com

Role of the N-phenyl Moiety and its Substituent Effects

The N-phenyl group and its substituents play a pivotal role in modulating the biological activity of the 2-amino-N-phenylquinoline-3-carboxamide scaffold. This part of the molecule often engages with hydrophobic pockets in target proteins, and its electronic properties can fine-tune binding affinity.

Studies on P2X7R antagonists revealed that substitutions on the phenyl ring, such as trifluoromethoxy (-OCF₃), trifluoromethyl (-CF₃), and methyl (-CH₃), improved selective inhibitory potency. nih.gov Highly electronegative substituents, including fluoro, chloro, and iodo, were also found to enhance affinity. nih.gov

In a different context, the antiviral activity of 8-hydroxy-N-phenylquinoline-2-carboxamides against the H5N1 virus was influenced by increasing the electron-withdrawing properties of substituents on the anilide (N-phenyl) ring. mdpi.com The derivative with a 3-nitro (-NO₂) group, a strong electron-withdrawing substituent, demonstrated optimal virus growth inhibition. mdpi.com This activity was also positively correlated with increased lipophilicity. mdpi.com

Similarly, SAR studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which are structurally related, found that substitutions with trifluoromethyl and chloro groups on the aniline (B41778) core were critical for potent antimicrobial activity. nih.gov

The following table summarizes the observed effects of various substituents on the N-phenyl ring:

| Substituent | Position(s) | Observed Effect | Biological Target/Activity | Reference |

| -OCF₃, -CF₃ | meta, para | Improved inhibitory potency | P2X7R Antagonist | nih.gov |

| -CH₃ | meta, para | Improved inhibitory potency | P2X7R Antagonist | nih.gov |

| -F, -Cl, -I | ortho, meta, para | Enhanced affinity | P2X7R Antagonist | nih.gov |

| -NO₂ | 3-position | Optimal virus growth inhibition | Antiviral (H5N1) | mdpi.com |

| -CF₃ and -Cl | 2- and 5-positions | Submicromolar antistaphylococcal activity | Antimicrobial | nih.gov |

| -CF₃ and -Br | 4- and 3-positions | Activity against M. tuberculosis | Antimicrobial | nih.gov |

Impact of Amide Linkage Variations

The amide linkage (-CONH-) is a cornerstone of the this compound scaffold's biological activity. nih.gov This functional group is a common feature in many standard P2X7R antagonists and is associated with favorable inhibition, likely due to its ability to form key hydrogen bonds with protein targets. nih.gov The carboxamide fragment often mimics a peptide bond, allowing it to fit into binding sites designed for peptide substrates. nih.gov

Given its importance, variations of the amide linkage have been explored to enhance stability, modify binding interactions, or improve pharmacokinetic properties. The concept of bioisosteric replacement is central to this effort. A bioisostere is a chemical substituent that can replace another group without significantly altering the molecule's biological activity.

In medicinal chemistry, the 1,2,3-triazole system is a well-established amide bioisostere. mdpi.com Replacing the amide linkage with a 1,2,3-triazole ring can result in better stabilization of the ligand-receptor complex. This is attributed to the additional interactions possible through the lone electron pairs of the nitrogen atoms within the triazole fragment. mdpi.com This strategy has been considered in the design of related 8-quinolinesulfonamide derivatives targeting PKM2, highlighting a viable path for modifying the core this compound structure. mdpi.com

Elucidation of Pharmacophoric Requirements for Activity

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. For quinoline-carboxamide derivatives, the pharmacophore can be generalized into several key components.

Drawing from models developed for related inhibitors, a typical pharmacophore consists of a "cap" region, a "linker," and often a "zinc-binding group" (ZBG), depending on the target class (e.g., HDACs). nih.gov

The Cap Group: The 2-phenylquinoline (B181262) portion of the molecule typically serves as the cap group. nih.gov This large, hydrophobic structure is responsible for binding to hydrophobic regions at the entrance of the active site of a target protein. The multiple aromatic rings can form strong hydrophobic and π-π stacking interactions with amino acid residues, effectively anchoring the inhibitor and blocking substrate access. nih.govnih.gov

The Linker: The amide linkage is the critical linker element, connecting the cap group to the N-phenyl moiety. Its primary role is to ensure the correct orientation and spacing between the two aromatic systems. nih.gov The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide are crucial for forming directional interactions with the protein backbone, similar to interactions seen in natural peptide ligands. nih.govnih.gov

The N-phenyl Moiety: This terminal group explores a secondary binding pocket, and its substitution pattern is key for optimizing affinity and selectivity. As discussed, electron-withdrawing and lipophilic substituents often enhance potency, suggesting this group interacts with a region that is at least partially hydrophobic and sensitive to electronic effects. nih.govmdpi.com

Future Research Directions and Therapeutic Potential

Advancements in Synthetic Methodologies for Quinoline-3-carboxamides (B1200007)

While classical methods like the Friedländer and Gould-Jacob reactions have been instrumental, the future of quinoline-3-carboxamide (B1254982) synthesis lies in developing more efficient, sustainable, and versatile protocols. researchgate.netnih.gov Recent progress has emphasized one-pot reactions, the use of greener solvents like water, and novel catalytic systems to improve yields and reduce environmental impact. researchgate.netmdpi.com

Modern approaches are increasingly moving away from harsh conditions and towards milder, more controlled reactions. researchgate.net Key advancements include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields for reactions like the Friedländer condensation. mdpi.com

Transition Metal Catalysis: Catalysts based on rhodium, ruthenium, and cobalt have enabled novel cyclization and C-H activation strategies, offering new pathways to complex quinoline (B57606) cores. nih.govmdpi.com

Enzymatic Synthesis: The use of enzymes, such as lipases or nitroreductases, in biocatalytic systems presents a green and highly selective alternative for synthesizing quinoline derivatives under mild conditions. researchgate.net

Multi-Component Reactions: One-pot procedures that combine multiple starting materials are being developed to construct polysubstituted quinolines efficiently. mdpi.com

These innovative methods not only streamline the production of known derivatives but also open the door to previously inaccessible analogues, expanding the chemical space for drug discovery.

| Synthetic Method | Key Features | Advantages | Reference Example |

| Microwave-Assisted Friedländer Synthesis | Use of microwave irradiation to accelerate the reaction. | Rapid, efficient, environmentally friendly. | Nafion-mediated synthesis of quinolines. mdpi.com |

| Transition Metal-Catalyzed Annulation | Employs catalysts (e.g., Rh, Ru, Co) for C-H bond activation and cyclization. | High efficiency, broad substrate tolerance, novel bond formations. | Rhodium-catalyzed synthesis of quinoline carboxylates. mdpi.com |

| Photoenzymatic Synthesis | Combines a photocatalyst (e.g., chlorophyll) with an enzyme (e.g., nitroreductase). | Mild conditions, high chemoselectivity, environmentally benign. | Synthesis of N-heterocycles from nitro compounds. researchgate.net |

| Superacid-Catalyzed Condensation | Uses superacids like trifluoromethanesulfonic acid (TFA) as both solvent and catalyst. | High efficiency, broad functional group compatibility. | Synthesis of polysubstituted quinolines from vinylogous imines. mdpi.com |

Emerging Biological Targets and Therapeutic Applications

The therapeutic landscape for quinoline-3-carboxamides is rapidly expanding beyond their established roles. Initially recognized for activities like antimalarial and antibacterial effects, derivatives of this scaffold are now being investigated for a wide array of complex diseases. nih.govnih.gov The structural versatility of the quinoline ring allows for fine-tuning interactions with numerous biological targets. nih.gov

Emerging areas of interest include:

Oncology: A primary focus is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. nih.govnih.gov Targets include Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govbenthamdirect.comresearchgate.net Some derivatives have also been found to act as tubulin polymerization inhibitors, disrupting cell division in cancer cells. nih.gov

Neurodegenerative Diseases: Compounds are being designed to inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in the pathology of depression and Alzheimer's disease. mdpi.com